![molecular formula C58H76N10O11S2 B14495524 2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium CAS No. 64490-86-4](/img/structure/B14495524.png)
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium is a complex organic compound that features a sulfonate group, multiple azo linkages, and quaternary ammonium groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium typically involves multiple steps. One common route starts with the preparation of 2-methyl-5-nitrobenzenesulfonic acid, which is then reacted with various aromatic amines and diazonium salts to form the azo linkages. The final step involves quaternization with triethylamine to introduce the quaternary ammonium groups .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The azo linkages can be reduced to amines.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Typical conditions involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkages would yield corresponding amines, while oxidation of the nitro group would yield nitroso or hydroxylamine derivatives.
Applications De Recherche Scientifique
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo linkages.
Medicine: Explored for its potential use in drug delivery systems due to its quaternary ammonium groups which can enhance solubility and bioavailability.
Mécanisme D'action
The mechanism of action of 2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium involves its interaction with various molecular targets. The quaternary ammonium groups can interact with negatively charged cellular components, while the azo linkages can undergo reduction to release active amines. These interactions can affect cellular processes and pathways, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-nitrobenzenesulfonamide: Similar structure but lacks the complex azo linkages and quaternary ammonium groups.
2-Methyl-5-nitrobenzenesulfonic acid: Precursor to the compound, lacks the azo linkages and quaternary ammonium groups.
Uniqueness
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium is unique due to its combination of sulfonate, azo, and quaternary ammonium groups. This combination imparts unique chemical and physical properties, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
64490-86-4 |
|---|---|
Formule moléculaire |
C58H76N10O11S2 |
Poids moléculaire |
1153.4 g/mol |
Nom IUPAC |
2-methyl-5-nitrobenzenesulfonate;triethyl-[2-[N-ethyl-4-[[4-[4-[[4-[ethyl-[2-(triethylazaniumyl)ethyl]amino]phenyl]diazenyl]phenoxy]phenyl]diazenyl]anilino]ethyl]azanium |
InChI |
InChI=1S/C44H64N8O.2C7H7NO5S/c1-9-49(33-35-51(11-3,12-4)13-5)41-25-17-37(18-26-41)45-47-39-21-29-43(30-22-39)53-44-31-23-40(24-32-44)48-46-38-19-27-42(28-20-38)50(10-2)34-36-52(14-6,15-7)16-8;2*1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h17-32H,9-16,33-36H2,1-8H3;2*2-4H,1H3,(H,11,12,13)/q+2;;/p-2 |
Clé InChI |
SJDVLBIPWRAERE-UHFFFAOYSA-L |
SMILES canonique |
CCN(CC[N+](CC)(CC)CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(CC)CC[N+](CC)(CC)CC.CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[(oxiran-2-yl)methoxy]-1,2-benzoxazole](/img/structure/B14495442.png)
![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)



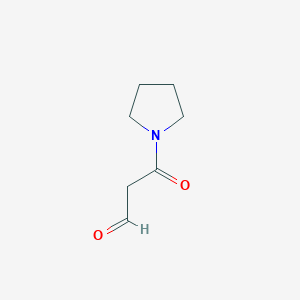
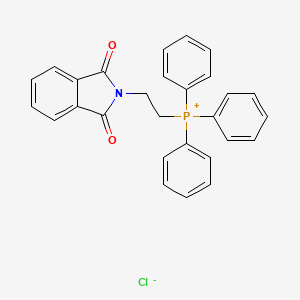
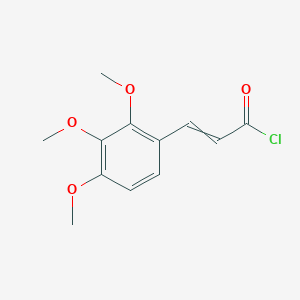
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)
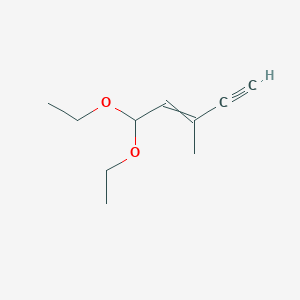
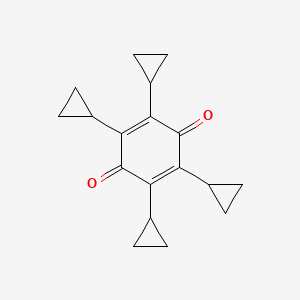
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
